Differentiated Lack of Striatal Dopamine Modulation: Cyclo(Asp-Phe) vs. Cyclo(His-Pro)
In a direct head-to-head in vivo microdialysis study in anesthetized rats, Cyclo(Asp-Phe) (CAP) at doses of 0.1-10 mg/kg IP and 10 mg/kg PO did not significantly change striatal extracellular levels of dopamine (DA), DOPAC, HVA, or 5-HIAA compared to saline control. This contrasts with prior findings for other diketopiperazines and demonstrates a unique, quantifiable lack of activity on this specific neurotransmitter system [1].
| Evidence Dimension | Striatal Dopamine Efflux Modulation |
|---|---|
| Target Compound Data | No significant change in DA, DOPAC, HVA, 5-HIAA efflux at 0.1-10 mg/kg IP and 10 mg/kg PO |
| Comparator Or Baseline | Saline (Vehicle Control) |
| Quantified Difference | Effect size not statistically different from zero (p>0.05) |
| Conditions | In vivo microdialysis in anesthetized rat striatum |
Why This Matters
This negative data is critical for research integrity, preventing false attribution of dopaminergic effects to Cyclo(Asp-Phe) in studies involving this compound as an aspartame metabolite or a standalone DKP.
- [1] Kaakkola, S., & Wurtman, R. J. (1993). Effects of two diketopiperazines, cyclo (His-Pro) and cyclo (Asp-Phe), on striatal dopamine: A microdialysis study. Brain Research Bulletin, 32(6), 667-672. View Source
